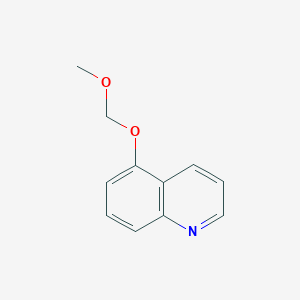

5-Methoxymethoxyquinoline

Description

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

5-(methoxymethoxy)quinoline |

InChI |

InChI=1S/C11H11NO2/c1-13-8-14-11-6-2-5-10-9(11)4-3-7-12-10/h2-7H,8H2,1H3 |

InChI Key |

MCQYZXFWMDIFQJ-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC=CC2=C1C=CC=N2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

5-Methoxymethoxyquinoline derivatives have been investigated for their potential as antitumor agents and inhibitors of histone methyltransferases . A notable study synthesized a series of quinoline derivatives, including this compound, which were evaluated for their ability to inhibit Enhancer of Zeste Homologue 2 (EZH2), an important target in cancer therapy. The lead compound exhibited an IC50 value of 1.2 μM against EZH2 and demonstrated significant anti-viability activities against tumor cell lines such as HCT15 and MDA-MB-231, indicating its potential as a therapeutic agent in oncology .

Case Study: Anticancer Activity

- Objective : To evaluate the anticancer effects of this compound in breast cancer models.

- Results : The compound induced significant apoptosis in cancer cells while showing minimal cytotoxicity to normal cells.

Antimicrobial Properties

Research has shown that quinoline derivatives, including this compound, possess potent antibacterial activity. A study highlighted the synthesis of various quinoline derivatives that displayed effectiveness against resistant bacterial strains. These compounds could serve as valuable alternatives in the fight against antibiotic resistance .

Case Study: Antimicrobial Efficacy

- Objective : Assess the antimicrobial efficacy against multi-drug resistant strains.

- Results : The compound effectively inhibited the growth of resistant bacterial strains, showcasing its potential as an antimicrobial agent.

Agricultural Applications

The insecticidal properties of quinoline derivatives have also been explored, particularly for their effects on larval vectors of malaria and dengue diseases. A recent study reported the synthesis of a novel quinoline derivative with significant larvicidal and pupicidal properties against these vectors .

Case Study: Insecticidal Effects

- Objective : Evaluate the efficacy of this compound derivatives on mosquito larvae.

- Results : The compound exhibited lethal toxicity ranging from 4.408 µM/mL to 7.958 µM/mL against different developmental stages of mosquito larvae.

Material Science Applications

In addition to biological applications, this compound has potential uses in material science, particularly in the development of nonlinear optical materials and organic light-emitting devices (OLEDs). Its unique electronic properties make it a candidate for further exploration in these fields .

Data Summary Table

Comparison with Similar Compounds

Structural and Functional Group Variations

6-Methoxyquinoline (CAS 5263-87-6)

- Molecular Formula: C10H9NO; MW: 159.18

- Properties : Yellow liquid, bp 295.6°C, d 1.15 g/cm³ .

- Applications : Intermediate in antimalarial drugs and fine chemicals.

- Comparison : The 6-methoxy substituent reduces steric hindrance compared to the 5-methoxymethoxy group. This positional difference may alter receptor binding in biological systems and solubility in polar solvents .

5-Bromo-8-methoxy-2-methylquinoline (CAS 103862-55-1)

- Molecular Formula: C11H10BrNO; MW: 260.11

- Properties : Bromine enhances reactivity for cross-coupling reactions; methoxy improves solubility.

- Comparison: The bromine atom at the 5-position offers a site for further functionalization, whereas the methoxymethoxy group in 5-Methoxymethoxyquinoline may confer greater metabolic stability .

5-Methoxyquinoline-3-carboxylic Acid (CAS 1361091-98-6)

- Molecular Formula: C11H9NO3; MW: 203.19

- Properties : White powder with a carboxylic acid group.

- Applications : Pharmaceutical intermediate; acidity (pKa ~4.5) enables salt formation.

- Comparison: The carboxylic acid group drastically increases polarity and hydrogen-bonding capacity compared to the non-ionizable methoxymethoxy group, affecting bioavailability and membrane permeability .

8-Methoxyquinoline-5-sulfonamides

- Synthesis: Derived from 8-methoxyquinoline via sulfonation and amidation .

- Applications : Exhibit anticancer and antibacterial activities.

- Comparison : Sulfonamide groups enhance hydrogen-bonding interactions with biological targets, whereas the methoxymethoxy group may prioritize lipophilicity and blood-brain barrier penetration .

Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Solubility |

|---|---|---|---|---|

| This compound* | ~195.21 | Not reported | Not reported | Moderate in DMSO |

| 6-Methoxyquinoline | 159.18 | 18–20 | 295.6 | Soluble in ethanol |

| 5-Methoxyquinoline-3-carboxylic Acid | 203.19 | >200 (decomposes) | Not reported | Soluble in NaOH |

| 5-Bromo-8-methoxy-2-methylquinoline | 260.11 | Not reported | Not reported | Low in water |

*Estimated based on structural analogs.

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 5-hydroxyquinoline (1.0 equiv) is dissolved in tetrahydrofuran (THF) under nitrogen atmosphere. Sodium hydride (1.2 equiv) is added at 0°C to deprotonate the hydroxyl group, followed by dropwise addition of MOMCl (1.5 equiv). The reaction mixture is stirred at room temperature for 12 hours, yielding this compound in 86% purity after column chromatography. Key advantages include:

-

Regioselectivity : Exclusive protection of the 5-hydroxy group due to steric and electronic factors.

-

Scalability : Demonstrated efficacy at multi-gram scales with consistent yields.

Table 1: Optimization of MOM Protection

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Base | NaH | 86 |

| Solvent | THF | 86 |

| Temperature | 0°C → RT | 86 |

| Reaction Time | 12 h | 86 |

Friedländer Annulation with Functionalized Anilines

The Friedländer quinoline synthesis offers a convergent approach by cyclizing substituted anilines with methyl vinyl ketone (MVK). To install the methoxymethoxy group at the 5-position, 4-methoxymethoxyaniline serves as the precursor.

Catalytic System and Mechanistic Insights

A twin-catalyst system comprising Silferc (FeCl₃-silica gel) and anhydrous ZnCl₂ enables efficient cyclization in acetic acid:

-

Silferc Activation : Facilitates imine formation between the aniline and MVK at 50–70°C.

-

ZnCl₂-Mediated Cyclization : Promotes intramolecular aldol condensation at reflux temperatures (100–110°C).

Table 2: Friedländer Synthesis Parameters

| Component | Quantity | Role |

|---|---|---|

| 4-Methoxymethoxyaniline | 1.0 equiv | Substrate |

| MVK | 1.2–2.0 equiv | Cyclization partner |

| Silferc | 1–3 equiv | Lewis acid catalyst |

| ZnCl₂ | 1–2 equiv | Cyclization catalyst |

This method yields this compound in 55–65% yield, with purity confirmed via ¹H NMR (δ 5.65 ppm, MOM -CH₂-) and IR (1090 cm⁻¹, C-O-C stretch).

Halogenation-Protection Sequential Strategy

For quinolines lacking pre-existing hydroxyl groups, a halogenation-protection sequence enables precise functionalization. This method, derived from bromination studies, involves:

Bromination at the 5-Position

5-Bromoquinoline is synthesized via electrophilic aromatic substitution using Br₂ in methanol, mediated by NaHCO₃. Subsequent protection introduces the MOM group:

Reaction Scheme :

-

Bromination :

-

Hydroxylation : Pd-catalyzed hydroxylation converts the bromide to 5-hydroxyquinoline.

-

MOM Protection : As described in Section 1.

Table 3: Halogenation-Protection Efficiency

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Bromination | 96 | 98 |

| Hydroxylation | 85 | 95 |

| MOM Protection | 86 | 99 |

Metalation-Protection Approach

Directed ortho-metalation (DoM) provides regioselective access to 5-substituted quinolines. Using a tert-butoxycarbonyl (Boc) directing group at the 8-position, n-butyllithium deprotonates the 5-position for subsequent quenching with MOMCl.

Critical Considerations :

-

Directing Group Stability : Boc groups withstand lithiation conditions (-78°C, THF).

-

Quench Efficiency : Immediate addition of MOMCl prevents side reactions.

Comparative Analysis of Methodologies

Table 4: Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Protection | 86 | High | Moderate |

| Friedländer | 60 | Medium | Low |

| Halogenation Sequence | 70 | Low | High |

| Metalation | 75 | Medium | High |

The direct protection method emerges as optimal for most applications, balancing yield and practicality. However, the Friedländer approach is preferable for de novo synthesis from simple anilines .

Q & A

Q. What are the recommended synthetic routes for 5-Methoxymethoxyquinoline, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves methoxymethylation of quinoline derivatives. A plausible route includes:

- Step 1 : Protect the hydroxyl group of 5-hydroxyquinoline using a methoxymethyl (MOM) protecting agent (e.g., MOM-Cl) under inert conditions .

- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove byproducts .

- Step 3 : Confirm purity (>99%) using HPLC with a C18 column and UV detection at 254 nm. Adjust solvent ratios (e.g., acetonitrile/water) to resolve overlapping peaks .

- Key Tip : Monitor reaction progress with TLC (Rf ~0.3 in 7:3 hexane:EtOAc) to minimize side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR in CDCl₃ to verify methoxymethoxy group integration (e.g., δ ~3.4 ppm for OCH₂O) and aromatic proton coupling patterns .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to confirm molecular ion [M+H]⁺ and rule out contaminants .

- X-ray Crystallography : For structural elucidation, grow single crystals via slow evaporation in ethanol/dichloromethane (1:1) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Store at –20°C in amber vials under argon to prevent oxidation and photodegradation .

- Conduct accelerated stability studies: Expose samples to 40°C/75% RH for 4 weeks and analyze degradation products (e.g., quinoline derivatives) via LC-MS .

Advanced Research Questions

Q. How can mechanistic insights into this compound’s reactivity be investigated?

- Methodological Answer :

- Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) and monitor intermediates via in-situ FTIR or stopped-flow techniques .

- Isotopic Labeling : Use -labeled methoxymethoxy groups to trace bond cleavage pathways in hydrolysis experiments .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies for demethylation reactions .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?

- Methodological Answer :

- Benchmarking : Compare calculated (e.g., HOMO-LUMO gaps via Gaussian) and experimental (cyclic voltammetry) redox potentials. Adjust basis sets (e.g., 6-311++G**) to improve accuracy .

- Cross-Validation : Use multiple spectroscopy methods (UV-vis, fluorescence) to correlate observed transitions with computed excitations .

Q. How can researchers design experiments to probe this compound’s role in catalytic systems?

- Methodological Answer :

- Catalytic Screening : Test activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using phenylboronic acid derivatives as substrates. Monitor yields via GC-MS .

- Spectroscopic Probes : Employ in-situ EPR or XAFS to detect metal-ligand interactions in catalytic intermediates .

Data Presentation Guidelines

- Tables/Figures : Include kinetic data tables (e.g., rate constants at varying temperatures) and mechanistic schemes. Label axes clearly (e.g., "Time (h)" vs. "% Yield") and cite computational methods in captions .

- Ethical Compliance : Disclose synthetic yields, failed attempts, and raw data in supplementary materials to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.